molecular formula C9H7FN2O3 B8004590 Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate

Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate

Cat. No.: B8004590
M. Wt: 210.16 g/mol
InChI Key: IQMIPJVSRHCRQC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with fluorinated carboxylic acid derivatives under specific conditions. One common method includes the use of a catalyst such as titanium dioxide (TiO2) or zirconium dioxide (ZrO2) in acetonitrile at elevated temperatures . The reaction proceeds through a condensation mechanism, forming the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-14-8(13)4-2-7-6(3-5(4)10)12-9(11)15-7/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIPJVSRHCRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1F)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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